molecular formula C15H13N5O2 B2675449 3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline CAS No. 1219568-36-1

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline

Cat. No. B2675449
M. Wt: 295.302
InChI Key: SOJYURJLXXNUBQ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group and a 2H-tetrazol-5-yl group attached to an aniline . Benzo[d][1,3]dioxole is a structural motif present in many natural products and synthetic compounds with important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the aromaticity of the compound, while the 2H-tetrazol-5-yl group could potentially introduce some polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and reactivity .

Scientific Research Applications

DNA-binding Studies and Antioxidant Activities

Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives has shown that these compounds exhibit DNA-binding properties through intercalation and demonstrate significant antioxidant activities. This suggests that related aniline derivatives could also be explored for their potential in therapeutic applications, such as in the development of new antioxidant agents or as part of DNA-targeted treatments (Wu et al., 2014).

Fluorescent Chemosensors

Aniline derivatives have been used to create efficient chemosensors for detecting metal ions. For instance, anthracene and pyrene-bearing imidazoles have demonstrated high selectivity and sensitivity towards aluminum ions in aqueous solutions. This indicates that complex aniline derivatives could be applied in the development of new materials for environmental monitoring or biomedical diagnostics (Shree et al., 2019).

Synthesis of Biologically Active Compounds

The creation of novel 2,5-substituted-1,3,4 oxadiazole derivatives from aniline substrates has demonstrated potential in the development of compounds with antidiabetic, anti-inflammatory, and anticancer activities. This highlights the role of aniline derivatives in pharmaceutical research, where such compounds could be precursors for a wide range of therapeutic agents (Kavitha et al., 2016).

Catalytic Applications

The catalytic properties of aniline derivatives have been explored in various chemical reactions. For example, Rh(III)-catalyzed C-H amidation of aniline derivatives has been used for the production of diamine and benzimidazole derivatives, showcasing the utility of aniline compounds in facilitating complex chemical transformations (Khake & Chatani, 2020).

Antiprotozoal and Antimicrobial Activities

Benzoxazole derivatives, incorporating aniline structures, have shown promising antiprotozoal and antimicrobial activities. This suggests that aniline derivatives could serve as key scaffolds in the design and synthesis of new drugs targeting infectious diseases (Abdelgawad et al., 2021).

Future Directions

Future research could potentially explore the synthesis, characterization, and applications of this compound in more detail. This could include investigating its potential uses in fields such as pharmaceuticals, organic synthesis, and materials science .

properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-12-3-1-2-11(7-12)15-17-19-20(18-15)8-10-4-5-13-14(6-10)22-9-21-13/h1-7H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYURJLXXNUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline

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